molecular formula C12H24N2O2 B2816581 tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate CAS No. 1476763-45-7

tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate

Cat. No. B2816581
CAS RN: 1476763-45-7
M. Wt: 228.336
InChI Key: LTMLIVOSJQDOAG-SNVBAGLBSA-N
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Description

“tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate” is a chemical compound with the CAS Number: 1476763-45-7 . It has a molecular weight of 228.33 . It is in liquid form .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl ®-methyl (piperidin-2-ylmethyl)carbamate . The InChI code is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-7-5-6-8-13-10/h10,13H,5-9H2,1-4H3/t10-/m1/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.33 . It is in liquid form and is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Ceftolozane

This compound is an important intermediate product in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Amination

The compound is obtained via amination, which is a process that introduces an amino group into a molecule .

Reduction

Reduction is another step in the synthesis of this compound. Reduction reactions involve the gain of electrons or the decrease in oxidation state by a molecule, atom, or ion .

Esterification

Esterification is a chemical reaction that forms an ester. This compound is synthesized through an esterification process .

Trityl Protection

Trityl protection is a process used in organic chemistry to protect a functional group from the competitive, undesired reactions. This compound is obtained via trityl protection .

Condensation

Condensation is a type of chemical reaction where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water. This compound is synthesized through a condensation process .

Synthesis of N-Boc-protected Anilines

Tert-butyl carbamate, a related compound, is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis of Tetrasubstituted Pyrroles

Tert-butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-methyl-N-[[(2R)-piperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-7-5-6-8-13-10/h10,13H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMLIVOSJQDOAG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@H]1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate

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